![molecular formula C14H24O2 B3057377 1,3-Dioxolane, 2-(10-undecynyl)- CAS No. 79918-85-7](/img/structure/B3057377.png)
1,3-Dioxolane, 2-(10-undecynyl)-
Overview
Description
“1,3-Dioxolane, 2-(10-undecynyl)-” is a chemical compound with the molecular formula C14H24O2 . It is a type of 1,3-dioxolane, which is a class of organic compounds containing a 1,3-dioxolane ring .
Synthesis Analysis
The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols . The cationic ring-opening copolymerization of 5-membered cyclic acetal (1,3-dioxolane) with L-lactide (LA) can afford polylactide containing acetal units .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane compounds typically involves a 5-membered ring containing two oxygen atoms and three carbon atoms . The specific structure of “1,3-Dioxolane, 2-(10-undecynyl)-” would include an undecynyl group attached to the 2-position of the dioxolane ring .
Chemical Reactions Analysis
1,3-Dioxolanes can undergo a variety of chemical reactions. For instance, they can be used as a solvent and as a co-monomer in polyacetals . They can also undergo cationic ring-opening polymerization .
Physical And Chemical Properties Analysis
1,3-Dioxolane is a colorless liquid with a molecular weight of 74.08 g/mol. It has a density of 1.06 g/cm³, a melting point of -95 °C, and a boiling point of 75 °C . The specific physical and chemical properties of “1,3-Dioxolane, 2-(10-undecynyl)-” may vary based on its molecular structure .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research and development involving 1,3-dioxolane compounds could include exploring their potential uses in various applications, such as in the synthesis of new polymers or as solvents . Further studies could also investigate the properties and potential applications of specific 1,3-dioxolane compounds, such as “1,3-Dioxolane, 2-(10-undecynyl)-”.
properties
IUPAC Name |
2-undec-10-ynyl-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h1,14H,3-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWQQAAQUWTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCC1OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453901 | |
Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane, 2-(10-undecynyl)- | |
CAS RN |
79918-85-7 | |
Record name | 1,3-Dioxolane, 2-(10-undecynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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